REACTION_CXSMILES
|
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[O:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH:11]=[C:10]1B(O)O.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.CCO.O>[O:9]1[C:10]2=[CH:11][CH:12]=[CH:17][C:16]2=[CH:15][CH:14]=[C:13]1[NH:6][C:5]1[CH:7]=[CH:8][CH:2]=[CH:3][CH:4]=1 |f:2.3.4,5.6.7|
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
27.7 g
|
Type
|
reactant
|
Smiles
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O1C(=CC2=C1C=CC=C2)B(O)O
|
Name
|
PdCl2(O-tolylphosphine)
|
Quantity
|
11.66 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60.49 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
DME EtOH H2O
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Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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COCCOC.CCO.O
|
Control Type
|
UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned (ethyl acetate/water)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude was purified by column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C2C1=CC=C2)NC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.78 g | |
YIELD: PERCENTYIELD | 99.5% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |